Cas no 110989-69-0 (4-(4-fluorophenyl)-N-methyl-1,3-thiazol-2-amine)

4-(4-fluorophenyl)-N-methyl-1,3-thiazol-2-amine structure
110989-69-0 structure
Product name:4-(4-fluorophenyl)-N-methyl-1,3-thiazol-2-amine
CAS No:110989-69-0
MF:C10H9N2FS
MW:208.255
CID:3607827
PubChem ID:8036539

4-(4-fluorophenyl)-N-methyl-1,3-thiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • 2-Thiazolamine, 4-(4-fluorophenyl)-N-methyl-
    • 4-(4-fluorophenyl)-N-methyl-1,3-thiazol-2-amine
    • BRD-K59920225-001-01-1
    • SR-01000353658
    • SCHEMBL8172023
    • EN300-1176220
    • 110989-69-0
    • SR-01000353658-1
    • AKOS000667621
    • CHEMBL182760
    • Z48861000
    • Inchi: InChI=1S/C10H9FN2S/c1-12-10-13-9(6-14-10)7-2-4-8(11)5-3-7/h2-6H,1H3,(H,12,13)
    • InChI Key: MVAWFZOBAJJRCS-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 208.04704763Da
  • Monoisotopic Mass: 208.04704763Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 53.2Ų
  • XLogP3: 3

4-(4-fluorophenyl)-N-methyl-1,3-thiazol-2-amine PricePrice >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EBC-12251-30mg
4-(4-fluorophenyl)-N-methyl-1,3-thiazol-2-amine
110989-69-0 90.0%
30mg
$1600.0 2023-10-03
Enamine
EBC-12251-10mg
4-(4-fluorophenyl)-N-methyl-1,3-thiazol-2-amine
110989-69-0 90.0%
10mg
$832.0 2023-10-03
Enamine
EBC-12251-50mg
4-(4-fluorophenyl)-N-methyl-1,3-thiazol-2-amine
110989-69-0 90.0%
50mg
$2624.0 2023-10-03
Enamine
EBC-12251-45mg
4-(4-fluorophenyl)-N-methyl-1,3-thiazol-2-amine
110989-69-0 90.0%
45mg
$2368.0 2023-10-03
Enamine
EN300-1176220-0.05g
4-(4-fluorophenyl)-N-methyl-1,3-thiazol-2-amine
110989-69-0 90%
0.05g
$2755.0 2023-07-10
Enamine
EBC-12251-25mg
4-(4-fluorophenyl)-N-methyl-1,3-thiazol-2-amine
110989-69-0 90.0%
25mg
$1344.0 2023-10-03
Enamine
EBC-12251-2mg
4-(4-fluorophenyl)-N-methyl-1,3-thiazol-2-amine
110989-69-0 90.0%
2mg
$240.0 2023-10-03
Enamine
EBC-12251-40mg
4-(4-fluorophenyl)-N-methyl-1,3-thiazol-2-amine
110989-69-0 90.0%
40mg
$2112.0 2023-10-03
Enamine
EBC-12251-1mg
4-(4-fluorophenyl)-N-methyl-1,3-thiazol-2-amine
110989-69-0 90.0%
1mg
$160.0 2023-10-03
Enamine
EBC-12251-75mg
4-(4-fluorophenyl)-N-methyl-1,3-thiazol-2-amine
110989-69-0 90.0%
75mg
$3840.0 2023-10-03

4-(4-fluorophenyl)-N-methyl-1,3-thiazol-2-amine Related Literature

Additional information on 4-(4-fluorophenyl)-N-methyl-1,3-thiazol-2-amine

4-(4-Fluorophenyl)-N-Methyl-1,3-Thiazol-2-Amine: A Comprehensive Overview

4-(4-Fluorophenyl)-N-Methyl-1,3-Thiazol-2-Amine, identified by the CAS number 110989-69-0, is a heterocyclic compound with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of thiazoles, which are five-membered aromatic rings consisting of sulfur and nitrogen atoms. The presence of a fluorophenyl group and a methylamino substituent in its structure contributes to its unique chemical properties and reactivity.

The synthesis of 4-(4-Fluorophenyl)-N-Methyl-1,3-Thiazol-2-Amine typically involves a multi-step process that includes the formation of the thiazole ring followed by substitution reactions to introduce the fluorophenyl and methylamino groups. Recent advancements in synthetic methodologies have enabled more efficient and selective routes for the preparation of this compound, reducing production costs and minimizing environmental impact.

In terms of pharmacological applications, 4-(4-Fluorophenyl)-N-Methyl-1,3-Thiazol-2-Amine has shown promising activity in preclinical studies as a potential therapeutic agent. Its ability to modulate specific biological targets, such as kinases and receptors, has made it a subject of interest in drug discovery programs. For instance, recent research has highlighted its potential as an anti-inflammatory agent due to its inhibitory effects on pro-inflammatory pathways.

Beyond pharmacology, this compound has also found applications in materials science. Its unique electronic properties make it a candidate for use in organic electronics, such as light-emitting diodes (LEDs) and sensors. Recent studies have explored its role as a building block in constructing advanced materials with tailored electronic characteristics.

The structural versatility of 4-(4-Fluorophenyl)-N-Methyl-1,3-Thiazol-2-Amine allows for further functionalization to tailor its properties for specific applications. For example, substituting the fluorophenyl group with other aromatic moieties can alter its solubility and reactivity, opening up new avenues for its use in diverse chemical systems.

In conclusion, 4-(4-Fluorophenyl)-N-Methyl-1,3-Thiazol-2-Amine (CAS No. 110989-69-0) is a versatile compound with significant potential across multiple disciplines. Its synthesis, pharmacological activity, and material applications continue to be areas of active research, driven by the demand for innovative solutions in medicine and technology.

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